molecular formula C28H29N5O5S2 B11621318 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621318
M. Wt: 579.7 g/mol
InChI Key: FFJCMJJEGGBNQB-UCQKPKSFSA-N
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Description

The compound (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a benzodioxole moiety, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone ring. These structural elements contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Construction of the pyrido[1,2-a]pyrimidine core: This involves the cyclization of appropriate aminopyrimidine derivatives with aldehydes or ketones.

    Assembly of the thiazolidinone ring: This step requires the reaction of a thioamide with a haloketone or haloaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group in the pyrido[1,2-a]pyrimidine core can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Sulfoxides and sulfones: Formed through oxidation of the thiazolidinone ring.

    Amines: Resulting from the reduction of nitro groups.

    Substituted benzodioxoles: Produced via electrophilic aromatic substitution.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its structural features suggest potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism of action of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the pyrido[1,2-a]pyrimidine core could engage in hydrogen bonding or π-π stacking interactions. The thiazolidinone ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(7-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H29N5O5S2

Molecular Weight

579.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[7-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O5S2/c1-18-3-6-24-30-25(29-7-2-8-31-9-11-36-12-10-31)20(26(34)32(24)15-18)14-23-27(35)33(28(39)40-23)16-19-4-5-21-22(13-19)38-17-37-21/h3-6,13-15,29H,2,7-12,16-17H2,1H3/b23-14-

InChI Key

FFJCMJJEGGBNQB-UCQKPKSFSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6)C=C1

Origin of Product

United States

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